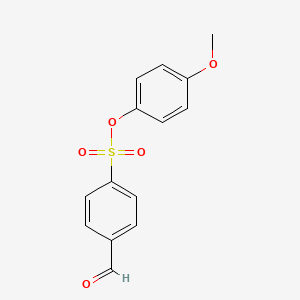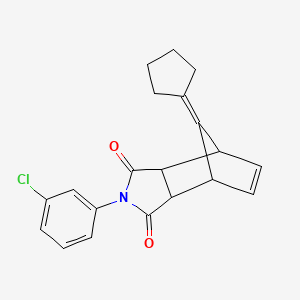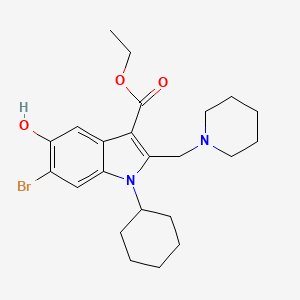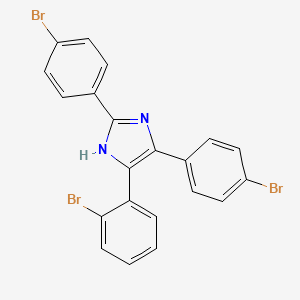
4-Methoxyphenyl 4-formylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxyphenyl 4-formylbenzenesulfonate: is an organic compound characterized by the presence of both methoxy and formyl functional groups attached to a benzenesulfonate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxyphenyl 4-formylbenzenesulfonate typically involves the sulfonation of 4-methoxyphenol followed by formylation. One common method includes:
Sulfonation: 4-Methoxyphenol is reacted with sulfuric acid to introduce the sulfonate group, forming 4-methoxybenzenesulfonic acid.
Formylation: The sulfonic acid derivative is then subjected to formylation using a formylating agent such as paraformaldehyde in the presence of a catalyst like hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-Methoxyphenyl 4-formylbenzenesulfonate: can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4-Methoxyphenyl 4-carboxybenzenesulfonate.
Reduction: 4-Methoxyphenyl 4-hydroxymethylbenzenesulfonate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methoxyphenyl 4-formylbenzenesulfonate: has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive formyl group.
Medicine: Explored for its potential in drug development, particularly in the synthesis of sulfonate-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 4-Methoxyphenyl 4-formylbenzenesulfonate exerts its effects depends on the specific application. In chemical reactions, the formyl group can act as an electrophile, facilitating nucleophilic addition reactions. The sulfonate group can enhance the solubility and reactivity of the compound in aqueous media.
Comparison with Similar Compounds
4-Methoxyphenyl 4-formylbenzenesulfonate: can be compared with other similar compounds such as:
4-Methoxyphenyl 4-methoxybenzenesulfonate: Lacks the formyl group, making it less reactive in certain nucleophilic addition reactions.
4-Methylphenyl 4-formylbenzenesulfonate: Contains a methyl group instead of a methoxy group, affecting its electronic properties and reactivity.
4-Hydroxyphenyl 4-formylbenzenesulfonate: The hydroxyl group can participate in hydrogen bonding, altering its solubility and reactivity.
The uniqueness of This compound lies in its combination of methoxy and formyl groups, which confer distinct reactivity and solubility properties, making it valuable for specific synthetic and research applications.
Properties
CAS No. |
106939-94-0 |
|---|---|
Molecular Formula |
C14H12O5S |
Molecular Weight |
292.31 g/mol |
IUPAC Name |
(4-methoxyphenyl) 4-formylbenzenesulfonate |
InChI |
InChI=1S/C14H12O5S/c1-18-12-4-6-13(7-5-12)19-20(16,17)14-8-2-11(10-15)3-9-14/h2-10H,1H3 |
InChI Key |
SGMNLCSBEOLINP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OS(=O)(=O)C2=CC=C(C=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N'-[(2,4-dichlorophenoxy)acetyl]acetohydrazide](/img/structure/B11104798.png)
![2-[(2E)-2-(2-methoxybenzylidene)hydrazino]-2-oxo-N-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]acetamide](/img/structure/B11104799.png)
![4-[3-(Dibenzo[b,d]furan-2-yloxy)-5-nitrophenoxy]aniline](/img/structure/B11104808.png)
![4-ethoxy-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-phenylbenzenesulfonamide](/img/structure/B11104811.png)
![N-{3-[(1,3-benzodioxol-5-ylmethyl)amino]phenyl}-2-chlorobenzamide](/img/structure/B11104822.png)
![3,4-bis[(2,3,4,6-tetra-O-acetylhexopyranosyl)oxy]benzoic acid](/img/structure/B11104825.png)
![2-{[(E)-(1-benzyl-1H-indol-3-yl)methylidene]amino}-4,5-dimethylthiophene-3-carbonitrile](/img/structure/B11104829.png)
![2-{[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11104838.png)



![N'-[(2-hydroxy-1-naphthyl)methylene]-4-nitrobenzohydrazide](/img/structure/B11104883.png)
![4-{(2E)-2-[(2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]hydrazinyl}-6-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)-1,3,5-triazin-2-amine](/img/structure/B11104884.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(azepan-1-ylmethyl)-N'-[(E)-(2-hydroxyphenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11104887.png)
